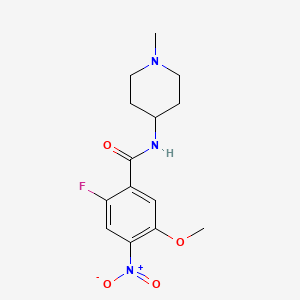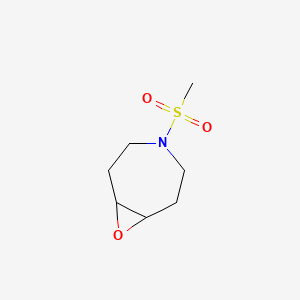
2,5-Dioxopyrrolidin-1-yl 18-((4-(3,5-dioxohexyl)phenyl)amino)-14,18-dioxo-4,7,10-trioxa-13-azaoctadecan-1-oate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 18-((4-(3,5-dioxohexyl)phenyl)amino)-14,18-dioxo-4,7,10-trioxa-13-azaoctadecan-1-oate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 18-((4-(3,5-dioxohexyl)phenyl)amino)-14,18-dioxo-4,7,10-trioxa-13-azaoctadecan-1-oate involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 18-((4-(3,5-dioxohexyl)phenyl)amino)-14,18-dioxo-4,7,10-trioxa-13-azaoctadecan-1-oate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be used as a probe to study various biochemical processes. Its ability to interact with specific biomolecules makes it valuable for investigating cellular mechanisms and pathways.
Medicine
In medicine, the compound has potential applications as a drug candidate or as a component of drug delivery systems. Its ability to target specific molecular pathways could be harnessed for therapeutic purposes.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties may also make it suitable for use in sensors and other electronic devices.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 18-((4-(3,5-dioxohexyl)phenyl)amino)-14,18-dioxo-4,7,10-trioxa-13-azaoctadecan-1-oate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methyl-2,5-dioxo-2,5-dihydro-3-furanyl)propanoic acid
- 6-Maleimidohexanoic acid
- 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic acid
Uniqueness
Compared to these similar compounds, 2,5-Dioxopyrrolidin-1-yl 18-((4-(3,5-dioxohexyl)phenyl)amino)-14,18-dioxo-4,7,10-trioxa-13-azaoctadecan-1-oate stands out due to its complex structure and the presence of multiple functional groups
Properties
Molecular Formula |
C30H41N3O11 |
|---|---|
Molecular Weight |
619.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[[5-[4-(3,5-dioxohexyl)anilino]-5-oxopentanoyl]amino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C30H41N3O11/c1-22(34)21-25(35)10-7-23-5-8-24(9-6-23)32-27(37)4-2-3-26(36)31-14-16-42-18-20-43-19-17-41-15-13-30(40)44-33-28(38)11-12-29(33)39/h5-6,8-9H,2-4,7,10-21H2,1H3,(H,31,36)(H,32,37) |
InChI Key |
BTUGBGXSONSDHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCCC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Ethoxy-2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B8386941.png)

![benzyl N-[(1r,4r)-4-acetylcyclohexyl]carbamate](/img/structure/B8386955.png)
![1-[2-(Morpholin-4-yl)ethyl]-1H-benzimidazol-6-amine](/img/structure/B8386968.png)

![3-[3-(2-Ethoxycarbonylvinyl)phenyl]-acrylic Acid Ethyl Ester](/img/structure/B8386987.png)


![[2-(3-Fluoro-4-methoxy-phenyl)-cyclopropyl]-acetaldehyde](/img/structure/B8387013.png)



![N-[(6-Bromopyridin-2-yl)methyl]-N-propylpropan-1-amine](/img/structure/B8387031.png)

